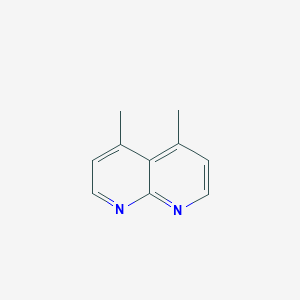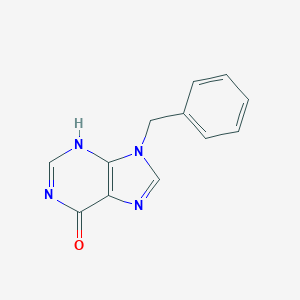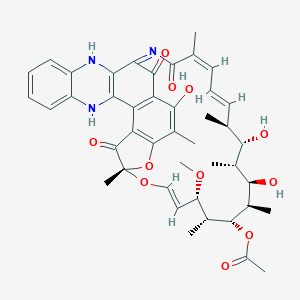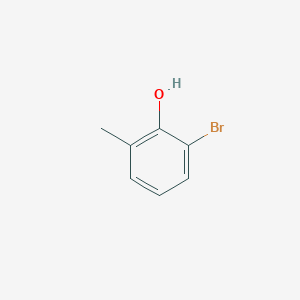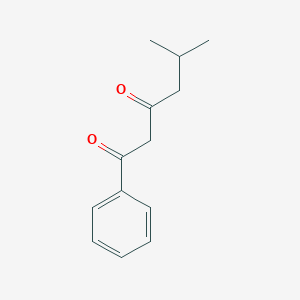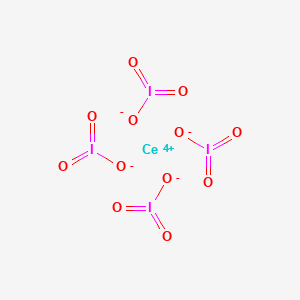
Ceric iodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceric iodate is a chemical compound composed of cerium in its +4 oxidation state and iodate anions.
Métodos De Preparación
Ceric iodate can be synthesized through several methods, including hydrothermal synthesis. One common approach involves reacting cerium(IV) oxide with iodic acid under hydrothermal conditions. For example, cesium cerium(IV) iodate can be prepared by reacting cesium fluoride, cerium(IV) oxide, periodic acid, and iodic acid at 230°C . The resulting compound is then analyzed using techniques such as single crystal and powder X-ray diffraction, energy-dispersive X-ray spectroscopy, infrared spectroscopy, and thermal analysis .
Análisis De Reacciones Químicas
Ceric iodate undergoes various chemical reactions, primarily involving redox processes. As a strong oxidizing agent, cerium(IV) can participate in oxidation reactions. For instance, it can oxidize oxalic acid in a sulfuric acid medium, forming intermediate complexes . Additionally, cerium(IV) iodate can be involved in photocatalytic reactions, where it exhibits enhanced visible light-driven photocatalytic activity due to its polar zero-dimensional units .
Aplicaciones Científicas De Investigación
Ceric iodate has several scientific research applications:
Photocatalysis: It has shown high visible light-driven photocatalytic activity, making it useful in environmental remediation and solar energy conversion.
Nonlinear Optics: This compound materials exhibit significant second-harmonic generation responses, making them valuable in the development of infrared nonlinear optical materials.
Analytical Chemistry: Cerium(IV) compounds, including iodates, are used in redox titrations and as oxidizing agents in various analytical procedures.
Mecanismo De Acción
The mechanism of action of cerium(IV) iodate in photocatalytic applications involves the absorption of visible light, which excites electrons and creates electron-hole pairs. These pairs then participate in redox reactions, degrading pollutants or converting solar energy into chemical energy . The polar zero-dimensional units in cerium(IV) iodate enhance its photocatalytic properties by facilitating efficient charge separation and transfer .
Comparación Con Compuestos Similares
Ceric iodate can be compared with other cerium(IV) compounds and iodates:
Cerium(IV) oxide: Unlike cerium(IV) iodate, cerium(IV) oxide is primarily used as a catalyst and in fuel cells due to its oxygen storage capacity.
Potassium cerium(IV) iodate: This compound also exhibits high visible light-driven photocatalytic activity, similar to cerium(IV) iodate.
Cerium(IV) sulfate: Used in redox titrations and as an oxidizing agent, cerium(IV) sulfate has applications in analytical chemistry.
This compound stands out due to its unique combination of photocatalytic and nonlinear optical properties, making it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
cerium(4+);tetraiodate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4HIO3/c;4*2-1(3)4/h;4*(H,2,3,4)/q+4;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAMFFUTGNRTPE-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ce+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeI4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13813-99-5 |
Source


|
| Record name | Ceric iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
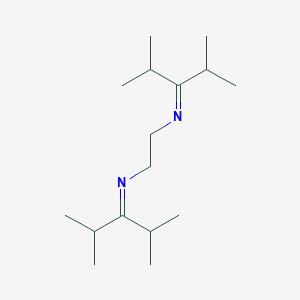

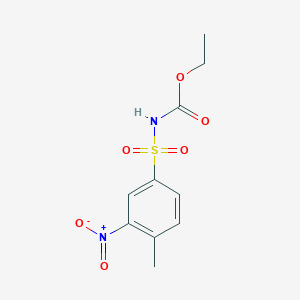
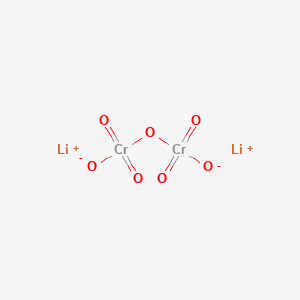
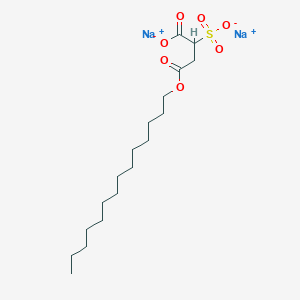
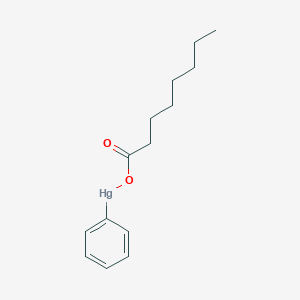
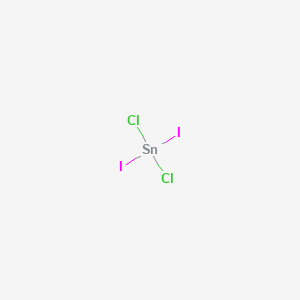
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)
